Z-360 -

Z-360

Catalog Number: EVT-1592902
CAS Number:
Molecular Formula: C29H36N4O5
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-360 is a nonpeptidic radioligand that has been developed for targeted therapy and imaging of human cancers. It is designed to selectively target the cholecystokinin 2 receptor, which is overexpressed in various tumors. The compound has been evaluated for its pharmacokinetic profiles and therapeutic potential in radionuclide therapy.

Source

The original development of Z-360 was detailed in a study that focused on the synthesis of new analogs tagged with trivalent radiometals. These analogs were assessed for their stability and selective targeting capabilities in vivo, revealing promising properties for clinical translation .

Classification

Z-360 belongs to the class of nonpeptidic radioligands. Its structure includes macrocyclic chelators that enhance its binding affinity and stability when labeled with different radionuclides.

Synthesis Analysis

Methods

The synthesis of Z-360 involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate building blocks that contain a pendant carboxylate group.
  2. Coupling Reaction: The macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-acetic acid) are coupled to Z-360 using a linker molecule. The common linker used is H-DGlu-HN(PEG3)NH2.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity for biological evaluations.

Technical Details

The coupling reaction typically involves activating the carboxylate group to facilitate the formation of an amide bond with the amine functional group present in the linker. The reaction conditions are optimized to achieve high yields while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of Z-360 features a core structure that allows for the attachment of various chelators. The specific arrangement of atoms contributes to its ability to bind selectively to the cholecystokinin 2 receptor.

Data

The molecular formula and specific structural data (e.g., bond lengths and angles) are critical for understanding its interaction with biological targets. Detailed structural analysis can typically be obtained through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions

Z-360 undergoes several important chemical reactions during its synthesis and when interacting with biological systems:

  1. Chelation Reaction: The binding of Z-360 to trivalent radiometals occurs through coordination chemistry, where the metal ion interacts with the nitrogen and oxygen atoms in the chelator.
  2. Stability Assessment: The stability of Z-360 in vivo is evaluated through various assays that simulate physiological conditions.

Technical Details

These reactions are characterized by their kinetics and thermodynamics, which can be studied using techniques such as UV-Vis spectroscopy or mass spectrometry to monitor changes in concentration over time.

Mechanism of Action

Process

Z-360 acts by binding selectively to the cholecystokinin 2 receptor on tumor cells. This interaction triggers downstream signaling pathways that can lead to apoptosis or inhibit tumor growth.

Data

Pharmacokinetic studies have shown that the pharmacological profile of Z-360 is influenced by its radiometal-chelate complex. This impacts its distribution, metabolism, and excretion within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

Z-360 is typically characterized by:

  • Molecular Weight: Determined based on its molecular formula.
  • Solubility: Solubility in various solvents is assessed to determine formulation strategies.

Chemical Properties

Key chemical properties include:

  • Stability: Evaluated under different pH levels and temperatures.
  • Reactivity: The reactivity profile helps predict interactions with biological targets.

Relevant data can be gathered from stability studies conducted under controlled laboratory conditions.

Applications

Scientific Uses

Z-360 has significant applications in:

  1. Tumor Imaging: As a radioligand for SPECT (Single Photon Emission Computed Tomography) imaging, allowing visualization of tumors expressing cholecystokinin 2 receptors.
  2. Radionuclide Therapy: Used in targeted therapy approaches where radioactive isotopes are delivered directly to cancer cells, minimizing damage to surrounding healthy tissue.
  3. Research Tool: Serves as a valuable tool for studying receptor biology and developing new cancer therapies.
Background and Significance of Z-360 in Oncological Research

Historical Development of Cholecystokinin-2 (CCK2)/Gastrin Receptor Antagonists

The quest for clinically viable CCK2 receptor antagonists (CCK2RAs) began with the identification of asperlicin—a natural benzodiazepine derivative exhibiting weak CCK2R affinity (pIC₅₀ = 6, IC₅₀ = 1 µM) [2]. Early synthetic compounds like the glutaramic acid derivative proglumide (IC₅₀ = 11,000 µM) and benzodiazepine-based devazepide (CCK2R IC₅₀ = 270 µM) faced significant limitations in receptor selectivity, potency, and oral bioavailability [2] [4]. The 1990s saw the development of dipeptoid antagonists (e.g., CI-988) and sulfonamide-based compounds, which improved CCK2R affinity but exhibited poor solubility and unpredictable pharmacokinetics [2]. Despite promising preclinical results in acid suppression and tumor growth inhibition, these agents failed in clinical trials due to insufficient efficacy or variable biological effects [2] [7]. This historical landscape underscored the need for antagonists with optimized structure-activity relationships (SAR), culminating in the design of Z-360—a bis-benzodiazepine urea derivative with nanomolar affinity (Kᵢ = 0.47 nM) and enhanced metabolic stability [2] [3].

Table 1: Evolution of Select CCK2 Receptor Antagonists

CompoundChemical ClassCCK2R Affinity (IC₅₀)Clinical Status
ProglumideGlutaramic acid11,000 µMNot developed
Devazepide1,4-Benzodiazepine270 µMPhase II (discontinued)
L-365,2601,4-Benzodiazepine2.0 nMPhase I (discontinued)
CI-988Dipeptoid1.1 nMPhase II (discontinued)
NetazepideBenzodiazepine0.11 nMPhase III (gastric NETs)
Z-360Bis-benzodiazepine urea0.47 nMPhase II (pancreatic cancer)

Z-360 as a Novel Therapeutic Agent for Pancreatic Cancer: Preclinical Emergence

Z-360 emerged as a breakthrough CCK2RA due to its oral activity, high receptor specificity, and synergistic effects with chemotherapy. In human pancreatic adenocarcinoma xenograft models (MiaPaCa2 and PANC-1), Z-360 monotherapy (100 mg/kg orally) reduced tumor growth by 41.7% (p<0.01) by blocking gastrin-induced proliferative signaling [3]. Crucially, Z-360 combined with gemcitabine demonstrated superior efficacy:

  • Subcutaneous PANC-1 tumors showed 27.1% greater inhibition versus gemcitabine alone (p<0.05)
  • Orthotopic PANC-1 models exhibited prolonged median survival (57 days vs. 49 days in controls; p<0.05) [3]

Mechanistically, Z-360 suppressed gastrin-driven PKB/Akt phosphorylation—a key survival pathway in pancreatic ductal adenocarcinoma (PDAC) [3]. This inhibition disrupted downstream effectors regulating apoptosis and cell cycle progression, sensitizing tumors to cytotoxic therapy. Z-360 also counteracted gastrin-mediated upregulation of vascular endothelial growth factor (VEGF), mitigating angiogenesis and stromal support in PDAC microenvironments [3] [7]. These findings positioned Z-360 as the first CCK2RA with clinically translatable antitumor activity, advancing to phase Ib/IIa trials for advanced pancreatic cancer [2] [7].

Role in Opioid-Resistant Pain Management: Mechanistic Distinctions

Pancreatic cancer-associated pain is notoriously opioid-resistant due to neuroinflammatory cascades involving interleukin-1β (IL-1β), ephrin B1, and N-methyl-D-aspartate (NMDA) receptors [1]. Z-360 uniquely addresses this resistance by targeting CCK2R-dependent pain pathways independent of opioid receptors:

  • IL-1β Suppression: In murine cancer-induced pain models, Z-360 inhibited IL-1β production in tumor-inoculated tissues (hind paw), reducing dorsal root ganglia (DRG) hyperexcitability [1].
  • Ephrin B1 Downregulation: Cancer inoculation upregulated ephrin B1 gene expression in DRGs by 3.5-fold—a effect fully blocked by Z-360 treatment [1].
  • NR2B Dephosphorylation: Spinal cord phosphorylation of NMDA receptor subunit NR2B (a pain amplification mechanism) was reversed by Z-360 via disrupted ephrin B1/Eph B receptor signaling [1].

Table 2: Z-360 Mechanisms in Cancer-Induced Pain Pathways

Pain Pathway ComponentEffect in Cancer ModelsZ-360 ActionFunctional Outcome
IL-1β2.8-fold increase in tumor tissueSuppresses productionReduced neuroinflammation
Ephrin B1 (DRG)3.5-fold gene upregulationBlocks expressionDecreased neuronal sensitization
pNR2B (spinal cord)HyperphosphorylationDephosphorylates via Eph B blockadeAttenuated central pain signaling

Properties

Product Name

Z-360

IUPAC Name

3-[[1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

Molecular Formula

C29H36N4O5

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)

InChI Key

VIJCCFFEBCOOIE-UHFFFAOYSA-N

Synonyms

calcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate)
Z-360

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.